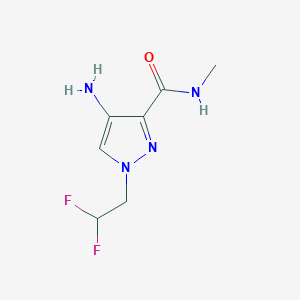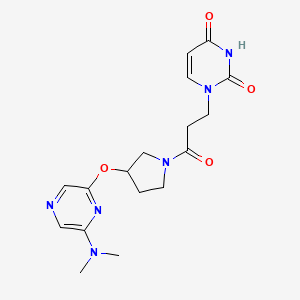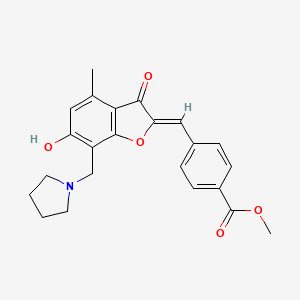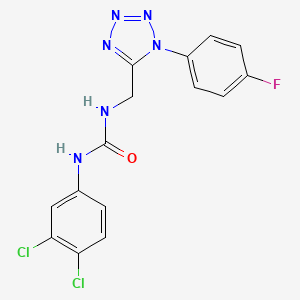![molecular formula C10H19NO B2737248 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374795-01-4](/img/structure/B2737248.png)
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane
Descripción general
Descripción
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a type of spiro compound . Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They possess 3D structural properties and inherent rigidity . This compound is promising for the production of important biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular formula of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is C10H20ClNO . Its molecular weight is 205.73 .Chemical Reactions Analysis
Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .Physical And Chemical Properties Analysis
The molecular weight of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane is 169.26800537109375 .Aplicaciones Científicas De Investigación
Characterization and Pharmacological Potential
- Muscarinic Receptor Agonist for Cognitive Impairment : A study on YM796, a compound closely related to 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane, demonstrated its effectiveness as a muscarinic receptor agonist. It showed potential in ameliorating cognitive impairment, indicating its use in treating conditions like dementia or Alzheimer's disease. The study found that YM796 significantly reversed cognitive deficits in animal models, comparing favorably against cholinesterase inhibitors like tacrine and E-2020 in terms of potency and side effect profile (Wanibuchi et al., 1994).
Synthetic Strategies and Structural Analysis
Synthetic Approaches to Spiroaminals : The synthesis and structural diversification of compounds like 1-oxa-8-azaspiro[4.5]decane have been a significant area of interest due to their complex structure and potential biological activities. A review discusses various synthetic strategies for spiroaminals, highlighting the chemical challenges and novel methodologies developed to construct these intricate molecules (Sinibaldi & Canet, 2008).
Crystal Structures of Oxaspirocyclic Compounds : Research into the crystal structures of new oxaspirocyclic compounds provides insights into their molecular conformation, which is crucial for understanding their pharmacological properties. One study detailed the synthesis and X-ray crystallography of two oxaspirocyclic derivatives, contributing to the broader knowledge base necessary for drug design and development (Jiang & Zeng, 2016).
Novel Applications and Biological Activity
Induction of Non-specific Suppressor Cells : Another novel azaspirane, SK&F 105685, closely related to the core structure of interest, was shown to induce non-specific suppressor cells in rats, suggesting potential immunomodulatory applications. This compound demonstrated therapeutic activity in rat models of autoimmune disease, indicating its relevance in developing treatments for such conditions (Badger et al., 1990).
Anticancer Properties : The synthesis and biological evaluation of various dialkylazaspiro[4.5] decanes highlighted their significant inhibition of cancer cell growth in tissue culture, underscoring the potential of spirocyclic compounds in oncology (Rice, Sheth, & Wheeler, 1973).
Direcciones Futuras
Given the promising biological activity of 8-oxa-2-azaspiro[4.5]decane derivatives, future research could focus on further exploring their potential applications in the treatment of various diseases . Additionally, more studies are needed to understand the preparation methods, properties, and spectral characteristics of 8-oxa-2-aza-spiro[4.5]decane .
Propiedades
IUPAC Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-10(8-12-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTOPEWHIUEXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNCC2)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane | |
CAS RN |
374795-01-4 | |
| Record name | 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one hydrochloride](/img/structure/B2737166.png)
![9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2737167.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2737168.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)
![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)

![(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine](/img/structure/B2737182.png)
![(2E)-3-(dimethylamino)-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B2737184.png)
![N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2737186.png)
